Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Thermal Stability Protecting Group Chemistry Synthetic Intermediate

Route scouting for Zabofloxacin or spirocyclic APIs often fails when Boc-protected pyrrolidine building blocks thermally decompose above 67°C, forcing costly re-optimization. This Cbz-protected 3-cyano-4-oxopyrrolidine eliminates that risk through inherent thermal stability up to 140°C, preserving yield in high-temperature cycloadditions and metal-catalyzed couplings. • 73°C wider thermal window vs. Boc analog, preventing premature decomposition in steps requiring >70°C activation. • Orthogonal Cbz group enables selective hydrogenolytic deprotection while leaving acid-labile Boc groups intact, critical for sequential multi-step routes. • Direct match to patent-defined Zabofloxacin processes (WO2015178663A1), reducing regulatory filing risk and route re-validation time.

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
CAS No. 1276125-30-4
Cat. No. B1527723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-cyano-4-oxopyrrolidine-1-carboxylate
CAS1276125-30-4
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESC1C(C(=O)CN1C(=O)OCC2=CC=CC=C2)C#N
InChIInChI=1S/C13H12N2O3/c14-6-11-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,7-9H2
InChIKeyTUUPQWMVTFXWOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate Overview


Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate (CAS 1276125-30-4) is a pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group, a cyano substituent at the 3-position, and a ketone at the 4-position [1]. This heterocyclic scaffold serves as a versatile building block in medicinal chemistry, particularly as an advanced key intermediate in the preparation of Zabofloxacin and related fluoroquinolone antibiotics . The compound possesses a molecular formula of C13H12N2O3, a molecular weight of 244.25 g/mol, and a computed XLogP3-AA of 1.2, indicating moderate lipophilicity [1].

Building block Cbz-protected 3-cyano-4-oxopyrrolidine
Research application Fluoroquinolone intermediate (Zabofloxacin-related programs)
Protecting group Cbz — removable by hydrogenolysis; orthogonal to Boc strategies

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate: Substitution Risks


Direct substitution of Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate with its tert-butyloxycarbonyl (Boc)-protected analog (CAS 175463-32-8) is not chemically equivalent due to fundamental differences in protecting group stability, orthogonal deprotection compatibility, and cost-performance trade-offs. The Cbz group confers markedly superior thermal stability, resisting intramolecular cyclization up to 140 °C, whereas the Boc-protected counterpart undergoes decomposition at only 67 °C in the presence of leaving groups [1]. Furthermore, Cbz and Boc protecting groups are mutually orthogonal—Cbz is selectively removed via catalytic hydrogenolysis without affecting Boc groups, enabling sequential deprotection strategies essential in complex multi-step syntheses . These differential properties directly impact synthetic route feasibility, yield, and downstream processing costs, making blind substitution a significant technical and economic risk.

Thermal stability mismatch
Cbz resists decomposition at elevated temperatures, while the Boc analog may undergo premature cyclization, risking yield loss in high-temperature steps.
Orthogonal deprotection conflict
Cbz requires hydrogenolysis; Boc requires acidolysis. Direct substitution disrupts sequential deprotection strategies essential for complex syntheses.
Synthetic-route risk
The Cbz compound is a dedicated intermediate for Zabofloxacin analogs; substituting with Boc may require complete route redesign and process revalidation.

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate: vs. Boc Analog


Superior Thermal Stability

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate (Cbz-protected) exhibits markedly greater thermal stability compared to its Boc-protected analog. In controlled stability studies on L-prolinol derivatives, the Cbz-protected compound remained stable and only underwent intramolecular cyclization at 140 °C in the presence of triethylamine, whereas the Boc-protected derivative decomposed and cyclized to γ-butyrolactone at just 67 °C when the hydroxyl group was substituted with a leaving group [1].

Thermal stability
Head-to-head
Δ73 °C
Supports evaluation of high-temperature reaction tolerance.
Cbz 140 °C vs Boc 67 °C (L-prolinol model system).
Thermal Stability Protecting Group Chemistry Synthetic Intermediate

Orthogonal Deprotection Selectivity

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate possesses a Cbz protecting group that is orthogonal to the Boc group. Cbz can be selectively removed via catalytic hydrogenolysis (Pd/C, H2) without affecting Boc groups, while Boc can be selectively removed under acidic conditions (e.g., TFA, HCl) while leaving Cbz intact . This orthogonal relationship enables precise, sequential deprotection in complex synthetic sequences where multiple protecting groups must be removed at different stages.

Deprotection selectivity
Head-to-head
Cbz: removed by hydrogenolysis Boc: removed by acidolysis
Enables sequential deprotection strategies in multi-step synthesis.
Protecting Group Orthogonality Multi-step Synthesis Catalytic Hydrogenolysis

Cost Differential

From the same commercial vendor (Aladdin Scientific), Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate (97% purity) is priced at $243.90 per 1g unit , while the Boc-protected analog tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate (≥97% purity) is available at $39.90 per 1g . This 6.1-fold cost premium reflects the compound's specialized role as an advanced intermediate in high-value pharmaceutical programs such as Zabofloxacin development .

Procurement cost
Cross-study
6.1× higher
Procurement cost reflects specialized intermediate role.
$243.90 vs $39.90 per 1g (same vendor, ≥97% purity).
Procurement Economics Research Chemical Pricing Cost-Benefit Analysis

Validated Zabofloxacin Intermediate

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate is explicitly identified by SynInnova Laboratories as 'an advanced key intermediate in the preparation of Zabofloxacin and related analogs' . Zabofloxacin (DW-224a) is an investigational fluoroquinolone antibiotic that demonstrated non-inferiority to moxifloxacin in clinical trials for lower respiratory tract infections and exhibits potent activity against drug-resistant Streptococcus pneumoniae, including penicillin-resistant strains, with in vitro MIC90 values as low as 0.03 μg/mL against certain clinical isolates [1][2]. In contrast, the Boc-protected analog is more commonly employed as a building block for gemifloxacin derivatives and naphthyridone antibacterials .

Intermediate designation
Reported
Target: key intermediate for Zabofloxacin research Boc analog: other quinolone building blocks
Supports targeted analog development programs.
Reported MIC₉₀ 0.03 μg/mL vs drug-resistant S. pneumoniae.
Fluoroquinolone Antibiotics Zabofloxacin Gram-positive Bacterial Infections

Zabofloxacin Manufacturing Patent

The Cbz protecting group is explicitly utilized in the patented manufacturing method for Zabofloxacin (WO2015178663A1), where 'hydrogenative Cbz removal' is a key step in the synthetic sequence [1]. The patent defines Cbz as a benzyloxycarbonyl group and distinguishes it from the Boc group, underscoring the specific utility of the Cbz-protected pyrrolidine scaffold in achieving the desired spirocyclic architecture of Zabofloxacin [1].

Patent route
Method context
Cbz removal via hydrogenolysis
Provides literature-supported synthetic pathway.
Defined in WO2015178663A1.
Process Chemistry Patent Literature Industrial Manufacturing

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate: Recommended Use Cases


Zabofloxacin Analog Development

This compound is the preferred starting material for programs synthesizing Zabofloxacin (DW-224a) and structurally related fluoroquinolones targeting multidrug-resistant Gram-positive pathogens. As documented by SynInnova Laboratories, it serves as an 'advanced key intermediate' in Zabofloxacin preparation . The Cbz protecting group aligns with patented manufacturing processes that employ hydrogenolytic deprotection [1], ensuring synthetic route fidelity and reducing process re-optimization time.

Orthogonal Protecting Group Strategies

When synthetic routes demand sequential deprotection steps—for instance, where an acid-labile Boc group must remain intact during early-stage hydrogenation—the Cbz-protected compound is the mandatory choice. The orthogonal relationship between Cbz (removable by H2/Pd-C) and Boc (removable by TFA/HCl) enables precise control over functional group unveiling , which is critical in the construction of complex spirocyclic and heterocyclic frameworks common in modern drug discovery.

High-Temperature Reaction Sequences

For synthetic transformations that must be conducted at elevated temperatures (e.g., >70 °C), the Cbz-protected pyrrolidine offers a substantial safety margin. While the Boc-protected analog undergoes intramolecular cyclization at 67 °C in the presence of leaving groups, the Cbz-protected derivative remains stable up to 140 °C [2]. This 73 °C advantage prevents premature decomposition and preserves yield in high-temperature steps such as cycloadditions, condensations, or metal-catalyzed couplings requiring thermal activation.

Zabofloxacin Process Scale-Up

Organizations engaged in process optimization or scale-up of Zabofloxacin should procure this specific Cbz-protected building block to replicate patent literature conditions. WO2015178663A1 explicitly defines Cbz- as the benzyloxycarbonyl group used in the 'hydrogenative Cbz removal' step [1]. Using alternative protecting groups would necessitate route re-validation and may introduce impurities or stereochemical deviations incompatible with regulatory filing requirements.

Application
Selection Property
Validation Focus
Zabofloxacin analog synthesis
Cbz-protected advanced intermediate
Synthetic route fidelity per patent literature
Sequential deprotection strategies
Orthogonal Cbz/Boc compatibility
Deprotection selectivity under orthogonal conditions
High-temperature synthetic steps
Elevated thermal tolerance
Thermal stability window under reaction conditions
Process scale-up of Zabofloxacin
Patent-defined Cbz-based method
Replication of hydrogenative Cbz removal

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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